molecular formula C11H20O4 B1580533 Butyl butyryllactate CAS No. 7492-70-8

Butyl butyryllactate

Cat. No. B1580533
CAS RN: 7492-70-8
M. Wt: 216.27 g/mol
InChI Key: NORZZKKLCYMBBF-UHFFFAOYSA-N
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Description

Butyl butyryllactate, also known as (1-butoxy-1-oxopropan-2-yl) butanoate, Butyl O-butyryllactate, or Butyl butyrolactate, is a synthetic compound . It has a molecular weight of 216.27 and a linear formula of CH3CH(O2CCH2CH2CH3)CO2(CH2)3CH3 . It is often used in the fragrance industry .


Molecular Structure Analysis

The molecular structure of Butyl butyryllactate is represented by the formula CH3CH(O2CCH2CH2CH3)CO2(CH2)3CH3 . Its molecular weight is 216.27 .


Physical And Chemical Properties Analysis

Butyl butyryllactate is a colourless to pale yellow liquid with a sweet-sour, buttermilk odour . It has a density of 1.0±0.1 g/cm^3, a boiling point of 272.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its refractive index is 1.433 .

Scientific Research Applications

Polymerization and Material Science

Butyl butyryllactate, as a derivative of lactams and lactones, is relevant in the field of polymer science. Research demonstrates its involvement in alkaline polymerization processes. For instance, when used as acyllactam in combination with sodium caprolactam, it assists in determining the position of the lactam anion incorporated in the first chain-growth step of polymerization (Šebenda, 2007). Similarly, the aminolysis of N-acyllactams with n-butylamine, carried out in certain conditions, reflects the high reactivity of such compounds in base-catalyzed ring-opening polymerization, suggesting its potential use in creating novel polymeric materials (Hashimoto, Sumitomo, & Washio, 1988).

Biochemical Production and Applications

In the biochemical sector, butyric acid, closely related to butyl butyryllactate, is significant for its applications in chemical, food, and pharmaceutical industries. The immobilization of Clostridium tyrobutyricum in a fibrous-bed bioreactor for butyric acid production from glucose and xylose illustrates its potential in industrial fermentation processes (Jiang, Wang, Liang, Wang, Cen, & Xu, 2010).

Therapeutic Research

Regarding medical and therapeutic research, derivatives of butyric acid, like butyl butyryllactate, have been studied for their roles in cancer therapy and hemoglobinopathies. They are noted for their capacity to induce cell differentiation and control cell growth, as well as their potential as a biological response modifier (BRM) (Pouillart, 1998).

Environmental and Green Chemistry Applications

In environmental and green chemistry, the understanding of the toxicity and antimicrobial activity of various ionic liquids, including butyl derivatives, is essential. Research in this field aims to evaluate the "green" nature of these compounds before their widespread industrial use, considering their potential toxic and antimicrobial properties (Docherty & Kulpa, 2005).

Safety And Hazards

Butyl butyryllactate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . In case of contact with skin or eyes, it is advised to rinse with plenty of water . If swallowed, it is recommended to drink water and consult a doctor .

properties

IUPAC Name

(1-butoxy-1-oxopropan-2-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORZZKKLCYMBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044831
Record name 1-Butoxy-1-oxopropan-2-yl butanoate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a sweet-sour, buttermilk odour
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in organic solvents, oils, propylene glycol, miscible at room temperature (in ethanol)
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.966-0.978
Record name Butyl butyryllactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl butyryllactate

CAS RN

7492-70-8
Record name Butyl butyryllactate
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Record name Butyl butyryllactate
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Record name Butyl butyryllactate
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Record name Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester
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Record name 1-Butoxy-1-oxopropan-2-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044831
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Record name Butyl O-butyryllactate
Source European Chemicals Agency (ECHA)
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Record name BUTYL BUTYRYLLACTATE
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Record name Butyl butyryllactate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
E Meaurio, N López-Rodríguez, JR Sarasua - Macromolecules, 2006 - ACS Publications
… model compound for which splitting is easily observed: butyl butyryllactate (CAS # 7492-70-8… Hence, splitting of the C O band for l-lactide and butyl butyryllactate confirms that a coupling …
Number of citations: 228 pubs.acs.org
RW Jenkins, M Munro, S Nash, CJ Chuck - Fuel, 2013 - Elsevier
… Ethyl lactate, butyl lactate and butyl butyryllactate, all have higher flash points which fall within the diesel fuel specification, however, the viscosity of ethyl lactate is too low to be …
Number of citations: 130 www.sciencedirect.com
R Narizzano, F Risso, G Venturelli, C Devia… - … of Chromatography A, 2009 - Elsevier
… Butyl-butyryllactate (BBL), a molecule with two carbonyl groups, has been chosen as surrogate; it is neither intended for quantitation nor as surrogate internal standard or for the …
Number of citations: 30 www.sciencedirect.com
EL Carmines - Food and Chemical Toxicology, 2002 - Elsevier
A testing program was designed to evaluate the potential effects of 333 ingredients added to typical commercial blended test cigarettes on selected biological and chemical endpoints. …
Number of citations: 156 www.sciencedirect.com
X Wang, K Xie, H Zhuang, R Ye, Z Fang, T Feng - Food Chemistry, 2015 - Elsevier
The volatile compounds in gingko wine, a novel functional wine, were extracted by head-space solid phase micro-extraction (SPME) and analyzed by gas chromatography–mass …
Number of citations: 64 www.sciencedirect.com
CS Silva Teixeira, NM Cerqueira… - Chemical …, 2016 - academic.oup.com
Although neglected by science for a long time, the olfactory sense is now the focus of a panoply of studies that bring new insights and raises interesting questions regarding its …
Number of citations: 74 academic.oup.com
A Ono, M Takahashi, A Hirose, E Kamata… - Food and chemical …, 2012 - Elsevier
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 18 www.sciencedirect.com
J Zhang, G Yang, Y Wen, S Liu, C Li… - Molecular nutrition & …, 2017 - Wiley Online Library
… In these compounds, the desmethyldeschlorobenzoyl indomethacin, butyl butyryllactate, garcinone, cholesterol sulfate, pentosan polysulfate, ustilagic acid and torvoside were enriched …
Number of citations: 76 onlinelibrary.wiley.com
C Bicchi, C Cagliero, E Liberto, B Sgorbini… - … of Chromatography A, 2010 - Elsevier
Asymmetrically substituted 6 I-VII -Ot-butyldimethylsilyl(TBDMS)-3 I-VII -O-ethyl-2 I-VII -O-methyl-β-cyclodextrin (MeEt-CD) and 6 I-VII -O-TBDMS-2 I-VII -O-ethyl-3 I-VII -O-methyl-β-…
Number of citations: 38 www.sciencedirect.com
W Jia, H Wang, L Shi, F Zhang, C Fan, X Chen… - Food chemistry, 2019 - Elsevier
A reliable Fisher discriminant model was established which was able to analyze the aroma component in milk, dairy products, flavors and fragrance, and applied on its variety …
Number of citations: 10 www.sciencedirect.com

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